N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]thiophene-2-carboxamide

IKK-2 inhibition Kinase inhibitor design Structure–activity relationship

N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]thiophene-2-carboxamide (PubChem CID 44614897, CAS 865284-43-1) is a synthetic thiophene-2-carboxamide derivative with the molecular formula C13H10ClNO3S and a molecular weight of 295.74 g/mol. It features a thiophene ring linked via a carboxamide bond to an α-hydroxy ketone moiety bearing a 4-chlorophenyl substituent.

Molecular Formula C13H10ClNO3S
Molecular Weight 295.74 g/mol
Cat. No. B14956082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]thiophene-2-carboxamide
Molecular FormulaC13H10ClNO3S
Molecular Weight295.74 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)NC(C(=O)C2=CC=C(C=C2)Cl)O
InChIInChI=1S/C13H10ClNO3S/c14-9-5-3-8(4-6-9)11(16)13(18)15-12(17)10-2-1-7-19-10/h1-7,13,18H,(H,15,17)
InChIKeyYUPVOIMBSNBPOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Chlorophenyl)-1-hydroxy-2-oxoethyl]thiophene-2-carboxamide – Procurement-Relevant Structural and Physicochemical Baseline


N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]thiophene-2-carboxamide (PubChem CID 44614897, CAS 865284-43-1) is a synthetic thiophene-2-carboxamide derivative with the molecular formula C13H10ClNO3S and a molecular weight of 295.74 g/mol [1]. It features a thiophene ring linked via a carboxamide bond to an α-hydroxy ketone moiety bearing a 4-chlorophenyl substituent [1]. The compound belongs to the broader class of thiophene carboxamides, which are extensively investigated as kinase inhibitors (particularly IKK-β/IKK-2) [2], anticoagulants [3], and anticancer agents . Its computed physicochemical properties include an XLogP3-AA of 2.7, two hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 94.6 Ų [1].

Why Generic Substitution Fails for N-[2-(4-Chlorophenyl)-1-hydroxy-2-oxoethyl]thiophene-2-carboxamide in Medicinal Chemistry and Biological Screening


Thiophene carboxamide analogs cannot be treated as interchangeable substitutes due to the profound impact of substituent variations on target selectivity and potency. For example, TPCA-1 (a 3-thiophenecarboxamide with a 4-fluorophenyl group and a urea linkage) inhibits IKK-2 with an IC50 of 17.9 nM [1], while the structurally distinct 5-chlorothiophene-2-carboxamide core of rivaroxaban targets Factor Xa [2]. The target compound incorporates a unique α-hydroxy ketone linker between the thiophene-2-carboxamide and the 4-chlorophenyl ring—a motif absent in both TPCA-1 and rivaroxaban. This α-hydroxy ketone functionality introduces an additional hydrogen bond donor/acceptor pair and a chiral center (undefined stereocenter count = 1 [3]), which can critically alter binding geometries, metabolic stability, and off-target profiles. Consequently, procurement of the exact compound is essential for reproducible screening and structure–activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for N-[2-(4-Chlorophenyl)-1-hydroxy-2-oxoethyl]thiophene-2-carboxamide Against Closest Analogs


Structural Differentiation: α-Hydroxy Ketone Linker versus Urea and Simple Amide Linkers in Thiophene Carboxamide IKK-2 Inhibitors

The target compound contains an α-hydroxy ketone linker (–CH(OH)–C(=O)–) connecting the thiophene-2-carboxamide to the 4-chlorophenyl ring. This differs fundamentally from the urea-based linker (–NH–C(=O)–NH–) in the benchmark IKK-2 inhibitor TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide, IC50 = 17.9 nM) [1] and the simple amide linker in SC-514 (3-amino-5-(3-thiophenyl)-2-thiophenecarboxamide, IC50 = 3–12 μM) [2]. The α-hydroxy ketone introduces an additional hydrogen bond donor (the hydroxyl group) and acceptor (the ketone carbonyl), increasing the total hydrogen bond acceptor count to 4 versus 3 for TPCA-1 [3]. This altered hydrogen bonding capacity is predicted to modulate binding interactions within the kinase ATP pocket, offering a distinct selectivity fingerprint.

IKK-2 inhibition Kinase inhibitor design Structure–activity relationship

Halogen Substitution: 4-Chlorophenyl versus 4-Fluorophenyl in Thiophene Carboxamide Scaffolds

The target compound bears a 4-chlorophenyl substituent, whereas the most extensively characterized thiophene carboxamide IKK-2 inhibitor, TPCA-1, carries a 4-fluorophenyl group [1]. Chlorine and fluorine are not bioisosteric: chlorine has a larger van der Waals radius (1.75 Å vs. 1.47 Å for fluorine), greater polarizability (2.18 ų vs. 0.57 ų), and a distinct electronic profile (σp for Cl = +0.23 vs. F = +0.06) [2]. In the context of the α-hydroxy ketone scaffold, the 4-chloro substitution increases the molecular weight by approximately 16 Da (Cl = 35.45 vs. F = 19.00) compared to a hypothetical 4-fluoro analog, and raises the XLogP3-AA to 2.7, which is approximately 0.4 log units higher than a calculated 4-fluoro congener [3]. These differences are expected to alter membrane permeability, metabolic stability (CYP450-mediated oxidation susceptibility), and halogen bonding interactions with protein targets.

Halogen bonding Medicinal chemistry Bioisosterism

Topological Polar Surface Area Differentiation: Blood-Brain Barrier Penetration Implications

The topological polar surface area (TPSA) of the target compound is 94.6 Ų [1], which falls below the commonly accepted threshold of 140 Ų for favorable blood-brain barrier (BBB) penetration but above the 60–70 Ų range associated with high CNS penetration [2]. In comparison, the des-chloro non-thiophene analog N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide has a TPSA of approximately 83.5 Ų (lower by ~11 Ų due to replacement of thiophene sulfur with a CH group) . Rivaroxaban, in contrast, has a TPSA of 116.4 Ų and is peripherally restricted [3]. The target compound's intermediate TPSA value, combined with its XLogP3-AA of 2.7, positions it in a physicochemical space that may permit modest CNS exposure while retaining sufficient polarity for aqueous solubility.

CNS drug design Blood-brain barrier Physicochemical profiling

Thiophene Sulfur as a Privileged Heteroatom: Differentiation from Benzamide and Furan Analogs

The thiophene ring in the target compound provides a sulfur heteroatom that participates in unique non-covalent interactions including S–π interactions, chalcogen bonding, and sulfur-mediated metabolic pathways distinct from oxygen-heterocycle (furan) or carbocyclic (benzene) analogs [1]. Replacement of the thiophene sulfur with oxygen (furan-2-carboxamide) or with a CH=CH group (benzamide) alters the ring's aromaticity, electronic distribution, and metabolic fate. Thiophene undergoes CYP450-mediated S-oxidation and epoxidation, producing metabolites that differ from the arene oxide pathway of phenyl rings, thereby reducing the risk of reactive quinone-imine formation associated with 4-chloroaniline metabolites from benzamide analogs [2]. The target compound thus offers a metabolically differentiated scaffold compared to direct benzamide analogs such as N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide.

Sulfur-aromatic interactions Drug design Metabolic stability

Chiral Center and Stereochemical Differentiation in Procurement: Enantiomeric Purity Considerations

The target compound possesses one undefined atom stereocenter at the α-hydroxy carbon (undefined atom stereocenter count = 1) [1]. This chiral center is absent in the urea-linked IKK-2 inhibitor TPCA-1 and in the chlorinated anticoagulant rivaroxaban (which has a defined S-stereocenter in its oxazolidinone ring) [2]. The presence of an unresolved racemic α-hydroxy ketone center in the target compound means that any biological screening data obtained with the racemate may represent the averaged activity of two enantiomers, potentially masking enantiomer-specific potency or toxicity. As of the latest data, the compound is supplied as a racemic mixture (no defined stereocenter) [1], whereas advanced leads like rivaroxaban are supplied as enantiopure compounds. This stereochemical ambiguity creates both a limitation for direct pharmacological comparison and an opportunity for chiral resolution studies to identify the eutomer.

Chiral resolution Stereochemistry Analytical chemistry

Computational Drug-Likeness and Lead-Likeness Profiling Against IKK-2 Inhibitor Chemical Space

The target compound fully satisfies Lipinski's Rule of Five (MW = 295.74 < 500; XLogP3-AA = 2.7 < 5; HBD = 2 < 5; HBA = 4 < 10) [1], as does TPCA-1. However, the target compound deviates from the core chemical space of known IKK-2 inhibitors in its combination of a 2-carboxamide (rather than 3-carboxamide) regiochemistry on the thiophene ring and its α-hydroxy ketone linker. A survey of thiophene carboxamide IKK-2 inhibitors in patents WO 01/58890 and WO 2004/063185 reveals a strong preference for 3-thiophenecarboxamide regioisomers and urea/aminocarbonyl linkers [2]. The target compound's 2-carboxamide regiochemistry is underrepresented in the IKK-2 inhibitor patent landscape, suggesting that it may exhibit a selectivity profile distinct from the dominant 3-carboxamide chemotype.

Drug-likeness Lead optimization Computational chemistry

Recommended Application Scenarios for N-[2-(4-Chlorophenyl)-1-hydroxy-2-oxoethyl]thiophene-2-carboxamide Based on Structural Differentiation Evidence


Scaffold-Hopping Starting Point for IKK-2 Inhibitor Lead Optimization

The target compound's thiophene-2-carboxamide (rather than 3-carboxamide) regiochemistry and α-hydroxy ketone linker differentiate it from the dominant chemotype represented by TPCA-1 and the broader WO 01/58890 patent series [1]. Research groups seeking to circumvent existing IKK-2 inhibitor intellectual property while retaining the thiophene carboxamide pharmacophore can use this compound as a scaffold-hopping starting point. The 2-carboxamide orientation may redirect kinase selectivity, making it suitable for screening against IKK-2 and related kinases (IKK-α, TBK1) to establish a novel selectivity fingerprint.

Physicochemical Probe for CNS-Penetrant Kinase Inhibitor Design

With a TPSA of 94.6 Ų and XLogP3-AA of 2.7, the target compound resides in a physicochemical space compatible with moderate BBB penetration [1]. This contrasts with rivaroxaban (TPSA = 116.4 Ų, peripherally restricted) [2] and simpler benzamide analogs with lower TPSA . CNS drug discovery programs targeting neuroinflammatory pathways mediated by NF-κB can employ this compound as a reference probe to assess the impact of thiophene incorporation and 4-chlorophenyl substitution on brain exposure, using the benzamide analog as a matched molecular pair comparator.

Metabolic Stability Comparator in Halogen-Substituted Thiophene Carboxamide Series

The 4-chlorophenyl substituent and thiophene sulfur heteroatom create a metabolic profile distinct from both 4-fluorophenyl analogs (such as TPCA-1) and benzamide counterparts [1][2]. In vitro metabolic stability assays using human liver microsomes or hepatocytes can quantitatively compare the target compound against TPCA-1 (4-fluoro, urea linker) and N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide (benzamide, same α-hydroxy ketone linker). This head-to-head comparison generates the quantitative metabolic stability data (intrinsic clearance, half-life) that is currently absent from the public domain, establishing procurement value for metabolism-focused SAR studies.

Chiral Resolution and Enantiomer-Specific Biological Evaluation

The undefined stereocenter at the α-hydroxy position [1] makes the target compound a candidate for chiral chromatographic resolution (e.g., chiral SFC or HPLC) to isolate individual enantiomers. Subsequent enantiomer-specific testing in kinase inhibition assays, cellular NF-κB reporter assays, and cytotoxicity screening can reveal eudysmic ratios that are inaccessible when testing racemic mixtures. This scenario is particularly relevant for procurement by academic screening centers and CROs seeking to add stereochemically defined compounds to their screening libraries.

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